2-(Cyclohexylmethoxy)-4-hydroxybenzoic acid
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Overview
Description
2-(Cyclohexylmethoxy)-4-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a cyclohexylmethoxy group attached to the benzene ring, which also contains a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-4-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Williamson ether synthesis, where an alkyl halide (such as cyclohexylmethyl chloride) undergoes nucleophilic substitution with a phenoxide ion derived from 4-hydroxybenzoic acid . This reaction typically requires a strong base like sodium hydride or potassium hydride to generate the phenoxide ion, and the reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
2-(Cyclohexylmethoxy)-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. The cyclohexylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
2-(Cyclohexylmethoxy)-4-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Contains a hydroxyl group at the ortho position relative to the carboxylic acid group. Known for its use in acne treatment and as an anti-inflammatory agent.
4-Hydroxybenzoic Acid: Lacks the cyclohexylmethoxy group, making it less lipophilic. Used as a preservative in cosmetics and pharmaceuticals.
2-Hydroxybenzoic Acid (Salicylic Acid): Similar structure but with a hydroxyl group at the ortho position. Widely used in skincare products.
The presence of the cyclohexylmethoxy group in this compound distinguishes it from these compounds, potentially enhancing its lipophilicity and biological activity.
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h6-8,10,15H,1-5,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHZERDHCCZHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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